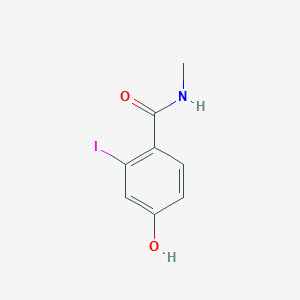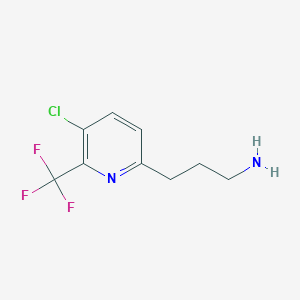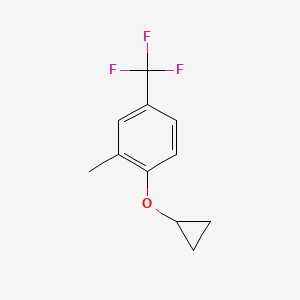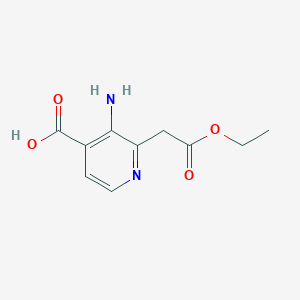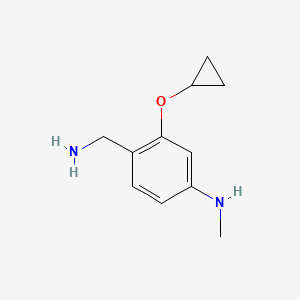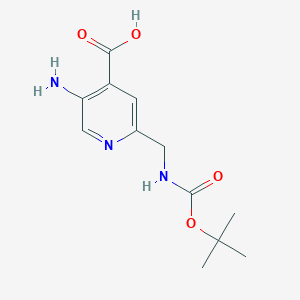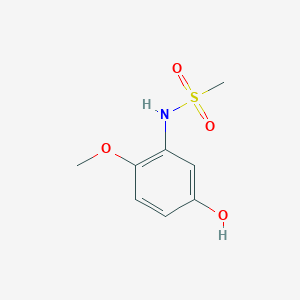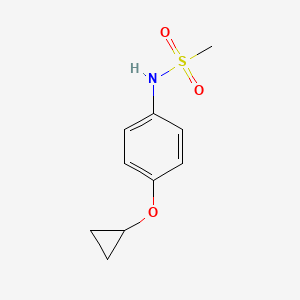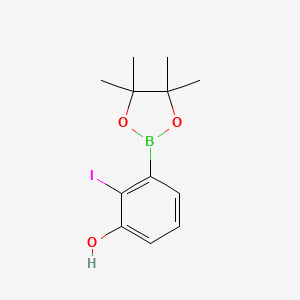
2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol is an organoboron compound that features both iodine and boron atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol typically involves the following steps:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol undergoes various types of reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Coupling Reactions: The boron moiety allows for Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
Substitution Reactions: Products include substituted phenols with various functional groups replacing the iodine atom.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the boron moiety with aryl halides.
Scientific Research Applications
2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of potential drug candidates through its reactivity in forming carbon-carbon bonds.
Material Science: Utilized in the development of new materials with unique electronic properties.
Organic Synthesis: Serves as a versatile building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action for 2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol primarily involves its reactivity in cross-coupling reactions. The boron moiety participates in the transmetalation step of the Suzuki-Miyaura reaction, while the iodine atom can undergo oxidative addition to palladium catalysts. These steps facilitate the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-anisole
- 2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzoic acid
Uniqueness
2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol is unique due to the presence of both iodine and boron atoms, which confer distinct reactivity patterns. This dual functionality allows for a wide range of synthetic applications, making it a versatile compound in organic chemistry.
Properties
Molecular Formula |
C12H16BIO3 |
|---|---|
Molecular Weight |
345.97 g/mol |
IUPAC Name |
2-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C12H16BIO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7,15H,1-4H3 |
InChI Key |
ZPHSWNWHDZLHJU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



